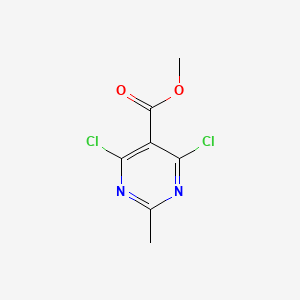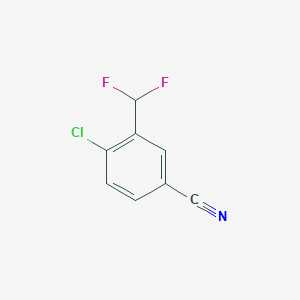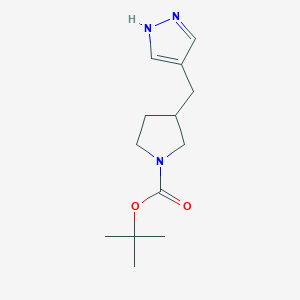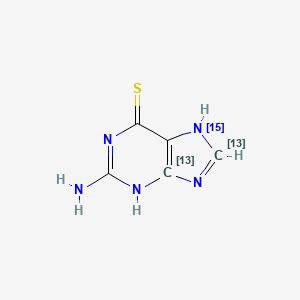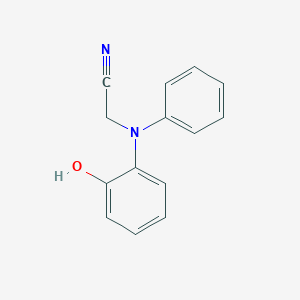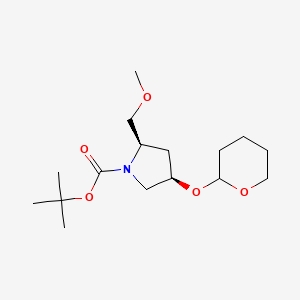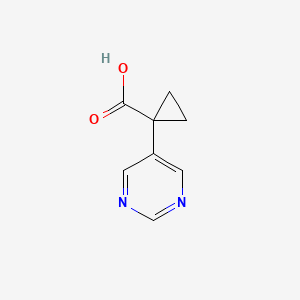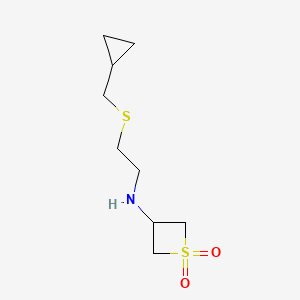
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound Thietanes are four-membered rings containing sulfur, and the 1,1-dioxide form indicates the presence of two oxygen atoms bonded to the sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide typically involves multiple steps. One common method starts with the preparation of thietan-3-one, which undergoes nucleophilic addition with cyclopropylmethyl thiol to form the corresponding thioether. This intermediate is then subjected to oxidation to introduce the sulfone functionality, resulting in the formation of the thietane 1,1-dioxide ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a thioether.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thietane ring .
Wissenschaftliche Forschungsanwendungen
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with unique pharmacological profiles.
Wirkmechanismus
The mechanism of action of 3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets through its sulfur-containing ring. The sulfone group can participate in various chemical interactions, including hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s reactivity and biological activity. The exact molecular pathways depend on the specific application and the target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a nitrile group, known for its high reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities, such as antidepressant properties.
Uniqueness
3-((2-((Cyclopropylmethyl)thio)ethyl)amino)thietane 1,1-dioxide is unique due to its specific substituents, which impart distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H17NO2S2 |
|---|---|
Molekulargewicht |
235.4 g/mol |
IUPAC-Name |
N-[2-(cyclopropylmethylsulfanyl)ethyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S2/c11-14(12)6-9(7-14)10-3-4-13-5-8-1-2-8/h8-10H,1-7H2 |
InChI-Schlüssel |
QIDARQPOEWONFT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CSCCNC2CS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-(tert-Butoxycarbonyl)-1-azaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B12952064.png)
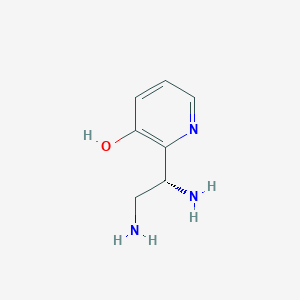
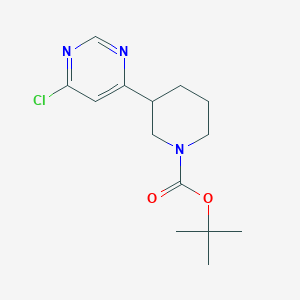
![4-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12952074.png)

